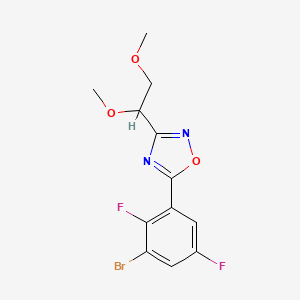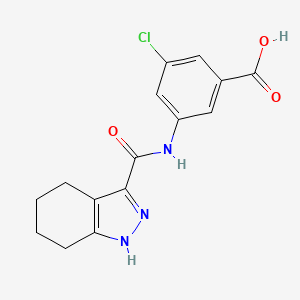
5-(3-Bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the oxadiazole family, which is known for its diverse biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. In
Mécanisme D'action
The mechanism of action of 5-(3-Bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound exerts its biological activity by modulating various signaling pathways. For example, it has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been suggested that this compound may modulate the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-Bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole in lab experiments include its diverse biological activities and its potential applications in medicinal chemistry. However, the limitations of using this compound include its low solubility in water and its toxicity at high concentrations.
Orientations Futures
For research include exploring the potential of this compound in the treatment of other diseases, investigating its mechanism of action in more detail, and optimizing its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of 5-(3-Bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole involves the reaction of 3-(1,2-dimethoxyethyl)-5-(3-bromo-2,5-difluorophenyl)-1,2,4-oxadiazole with a suitable reagent. The reaction can be carried out using various methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis. The yield of the reaction varies depending on the method used, and the purity of the final product can be improved by using chromatographic techniques.
Applications De Recherche Scientifique
5-(3-Bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The anti-cancer activity of this compound has been attributed to its ability to induce apoptosis and inhibit cell proliferation. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-(3-bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2N2O3/c1-18-5-9(19-2)11-16-12(20-17-11)7-3-6(14)4-8(13)10(7)15/h3-4,9H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOINSPFBZCROIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=NOC(=N1)C2=C(C(=CC(=C2)F)Br)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-methylamino]-2-oxoethyl]benzoic acid](/img/structure/B7449953.png)
![N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline](/img/structure/B7449967.png)
![N-methyl-N-(6-methylpyridazin-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide](/img/structure/B7449986.png)
![N-[1-(3-phenylpropanoyl)piperidin-4-yl]-2-azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7449991.png)
![7-[2-[[1-(2-Fluoroethyl)pyrazol-3-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7449999.png)

![3-[(3-Amino-5-methyl-1,2-oxazol-4-yl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7450009.png)
![4-[6-(2,6-Difluorophenyl)pyridazin-3-yl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7450015.png)
![2-[Ethyl-(2-methylpyrazol-3-yl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7450019.png)
![3-[(4-bromothiophen-2-yl)methylsulfonyl]-5-ethyl-1H-1,2,4-triazole](/img/structure/B7450022.png)
![5-cyclopropyl-7-(difluoromethyl)-N-methyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450038.png)
![2-[(2S,6R)-4-(1,3-dihydro-2-benzofuran-5-ylsulfonyl)-2,6-dimethylpiperazin-1-yl]ethanol](/img/structure/B7450046.png)


